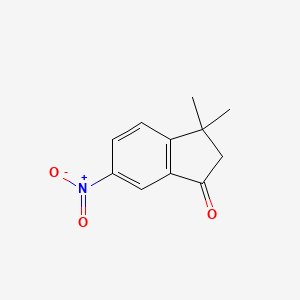

3,3-dimethyl-6-nitro-2,3-dihydro-1H-inden-1-one

Description

3,3-Dimethyl-6-nitro-2,3-dihydro-1H-inden-1-one (CAS: 67159-79-9) is a bicyclic ketone derivative featuring a nitro group at position 6 and two methyl groups at position 3 of the indenone scaffold. This compound belongs to the class of indanone derivatives, which are widely studied for their pharmacological and chemical properties .

Properties

IUPAC Name |

3,3-dimethyl-6-nitro-2H-inden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-11(2)6-10(13)8-5-7(12(14)15)3-4-9(8)11/h3-5H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPCPKZFKKMWXQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)C2=C1C=CC(=C2)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67159-79-9 | |

| Record name | 3,3-dimethyl-6-nitro-2,3-dihydro-1H-inden-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 3,3-dimethyl-6-nitro-2,3-dihydro-1H-inden-1-one typically involves the nitration of 3,3-dimethyl-2,3-dihydro-1H-inden-1-one. The reaction conditions often include the use of nitric acid and sulfuric acid as nitrating agents . The reaction is carried out at low temperatures to control the nitration process and prevent over-nitration. Industrial production methods may involve similar nitration processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3,3-dimethyl-6-nitro-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

Oxidation: The compound can be oxidized to form different oxidation products, depending on the oxidizing agent used.

Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles and oxidizing agents. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3,3-dimethyl-6-nitro-2,3-dihydro-1H-inden-1-one has several scientific research applications, including:

Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a reagent in organic synthesis.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its potential as a pharmacological agent.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical compounds.

Mechanism of Action

The mechanism of action of 3,3-dimethyl-6-nitro-2,3-dihydro-1H-inden-1-one involves its interaction with molecular targets and pathways within biological systems. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components and affect various biochemical pathways. The specific molecular targets and pathways involved depend on the context of its use and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional and Functional Group Variations

2-Methyl-6-Nitro-2,3-Dihydro-1H-Inden-1-One (21a)

- Structure : Nitro at position 6, methyl at position 2 (vs. dimethyl at position 3 in the target compound).

- Properties : Synthesized as a yellow solid (m.p. 64–66°C) with a molecular ion peak at m/z 192 ([M + H]⁺) .

- Key Difference : The methyl group at position 2 creates distinct steric and electronic effects compared to the dimethyl substitution at position 3. This positional variation may alter binding interactions in biological systems.

3-Hydroxy-5-Isopropyl-3-Methyl-2,3-Dihydro-1H-Inden-1-One

- Structure : Hydroxy and isopropyl groups at position 3 (vs. nitro and dimethyl groups).

- Activity : Exhibits allelopathic effects with IC₅₀ values of 0.34 mM (hypocotyl) and 0.16 mM (root) against Lepidium sativum .

AChE Inhibitors: Triazole-Quinoline-Indanone Hybrids (22, 23)

- Structure: Methoxy and benzylidene-triazole-quinoline substituents.

- Activity : IC₅₀ values of 114 µM (22) and 109 µM (23) against human acetylcholinesterase (hAChE) .

- Key Difference: The target compound lacks the triazole-quinoline moiety, which is critical for dual-binding-site inhibition of hAChE.

(E)-2-((1H-Indol-3-yl)Methylene)-2,3-Dihydro-1H-Inden-1-One (IMDHI)

- Structure : Indole-methylene group at position 2.

- Activity : Strong antimicrobial activity against E. coli, P. vulgaris, and B. subtilis .

- Key Difference : The indole group enhances π-π stacking interactions, whereas the nitro group in the target compound may favor electrophilic interactions.

Substituent Effects on Reactivity and Stability

6,7-Dichloro-2,3-Dihydro-1H-Inden-1-One

- Structure : Chloro substituents at positions 6 and 5.

2,3-Dihydro-1,1,3-Trimethyl-5(or 6)-Nitro-3-(4-Nitrophenyl)-1H-Indene

- Structure : Additional nitro group on a phenyl ring and trimethyl substitution.

- Key Difference : The bulky 4-nitrophenyl group may reduce solubility but enhance binding affinity in hydrophobic environments .

Biological Activity

3,3-Dimethyl-6-nitro-2,3-dihydro-1H-inden-1-one (CAS Number: 67159-79-9) is a compound with significant potential in various biological applications. Its unique structural features contribute to its biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₁H₁₁NO₃

- Molecular Weight : 205.21 g/mol

- CAS Number : 67159-79-9

The biological activity of this compound is largely attributed to its nitro group, which can be reduced to form reactive intermediates. These intermediates can interact with various cellular components, influencing biochemical pathways. The compound's activity may vary depending on the biological context and specific molecular targets involved.

Anticancer Potential

The compound's structural similarity to other biologically active molecules raises interest in its potential anticancer properties. For example:

- Indane Derivatives : Compounds derived from indane structures have been associated with anticancer activities. Research has highlighted the potential of these derivatives in inhibiting tumor growth and inducing apoptosis in cancer cells.

A study evaluating the cytotoxicity of indanone derivatives found significant growth inhibition in various cancer cell lines with IC50 values ranging from 7.01 µM to 14.31 µM . This suggests that this compound could similarly affect cancer cell proliferation.

Study on Structural Analogues

A comparative analysis of several nitro-containing compounds indicated that structural modifications significantly impact biological activity. For instance:

- Nitro Group Reduction : The reduction of the nitro group to an amino group has been shown to enhance the biological activity of similar compounds.

- Substitution Reactions : Nucleophilic substitutions can yield derivatives with improved efficacy against specific targets.

These findings underscore the importance of chemical modifications in enhancing the therapeutic potential of compounds like this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.